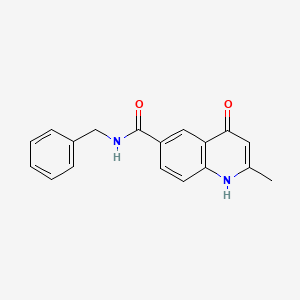

N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

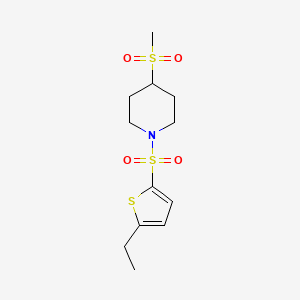

“N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide” is a compound that belongs to the class of 4-Quinolone-3-Carboxamides . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .

Synthesis Analysis

The synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which includes “this compound”, can be achieved through a simpler, scalable, and efficient methodology . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Chemical Reactions Analysis

The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of specific synthetic methodologies for the production of quinolone antibiotics .Aplicaciones Científicas De Investigación

Radioligand Development for Imaging

Research has focused on the development of novel quinoline-2-carboxamide derivatives as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including N-[methyl-11C]-labeled derivatives, have shown high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo with PET (Matarrese et al., 2001).

Synthesis and Catalysis

Studies have also delved into the synthesis of rigid P-chiral phosphine ligands with quinoxaline groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have demonstrated excellent enantioselectivities and high catalytic activities, proving useful in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Biological Evaluation

Several studies have focused on the cytotoxic activity of mono- and dimeric N-methylquindoline carboxamides. These compounds have been evaluated in cell culture, showing that certain structural modifications can significantly increase their cytotoxic potency. This research has implications for developing new anticancer agents (Chen et al., 2002).

Neuroprotection and Sensing

Quinoxaline derivatives have been investigated for their neuroprotective properties against cerebral ischemia and their application in fluorescent anion sensing in water. For example, NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, has shown protection against global ischemia, highlighting its potential as a neuroprotectant (Sheardown et al., 1990). Additionally, bisquinolinium pyridine-2,6-dicarboxamide receptors have exhibited efficient fluorescence quenching by various anions, suggesting their use in sensing applications (Dorazco‐González et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-benzyl-4-hydroxy-2-methyl-6-quinolinecarboxamide is a derivative of the 4-quinolone scaffold, which is a privileged scaffold in medicinal chemistry 4-quinolone-3-carboxamides have been reported to harbor vast therapeutic potential .

Mode of Action

4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via cannabinoid receptor 2 ligand) . This suggests that the compound may interact with its targets to inhibit their function, leading to these therapeutic effects.

Biochemical Pathways

The 4-quinolone scaffold has been found in more than 60 fda approved drugs, suggesting that it may affect a wide range of biochemical pathways .

Result of Action

Given the therapeutic potential of 4-quinolone-3-carboxamides, it can be inferred that the compound may have significant effects at the molecular and cellular level .

Propiedades

IUPAC Name |

N-benzyl-2-methyl-4-oxo-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-9-17(21)15-10-14(7-8-16(15)20-12)18(22)19-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSKJLBDGZRFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2963656.png)

![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)

![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)